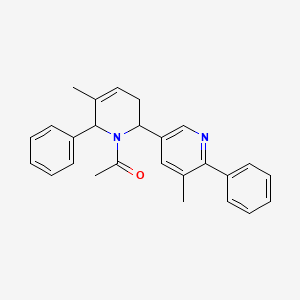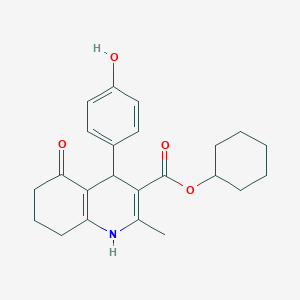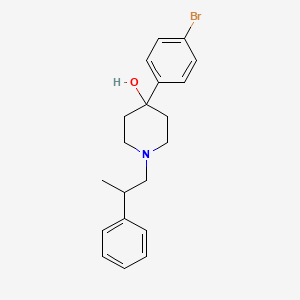
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as FH-PI 287, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrrolone derivatives and has shown potential in various biomedical applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 binds to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 interaction and leads to stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to induce autophagy, a process that leads to the degradation of damaged cellular components and can enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has been shown to have a low toxicity profile and does not affect the normal functioning of non-cancerous cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to enhance the activity of chemotherapy drugs, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not affect the normal functioning of non-cancerous cells. It has been shown to be effective in inhibiting the activity of MDM2 and enhancing the activity of chemotherapy drugs. However, 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has some limitations for laboratory experiments. It is expensive to synthesize and may not be readily available for all researchers. Its mechanism of action is complex and requires further investigation.
Direcciones Futuras
There are several future directions for research on 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287. One direction is to investigate its potential in combination therapy with other chemotherapy drugs. Another direction is to explore its potential in treating other types of cancer that overexpress MDM2. Further investigation is also needed to understand its mechanism of action and potential side effects. Development of more efficient synthesis methods and analogs of 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 could also lead to improved efficacy and lower costs.
Métodos De Síntesis
The synthesis of 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with 1-hexylamine to form an imine intermediate. The intermediate is then subjected to a reaction with ethyl acetoacetate and sodium ethoxide to yield the final product, 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287. The synthesis process has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the oncogenic protein, MDM2, which is overexpressed in various types of cancer. Inhibition of MDM2 leads to activation of the tumor suppressor protein, p53, which induces cell cycle arrest and apoptosis in cancer cells. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to enhance the activity of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-3-4-5-6-11-20-16(13-7-9-14(19)10-8-13)15(12(2)21)17(22)18(20)23/h7-10,16,22H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFSUYPXSUDRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)
![2-amino-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzothiazole-5-carboxamide trifluoroacetate](/img/structure/B5103402.png)


![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![4-(2-chloro-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5103435.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5103440.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)



![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)